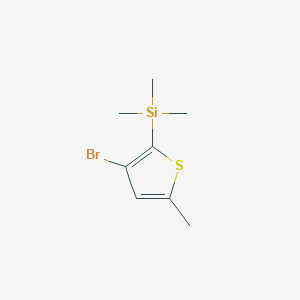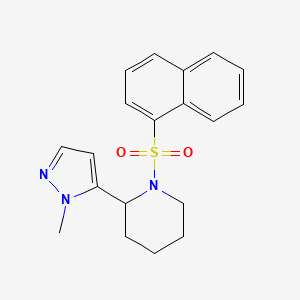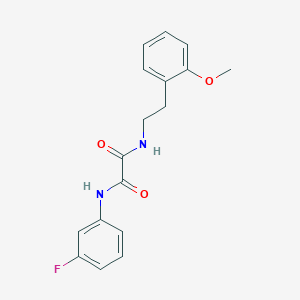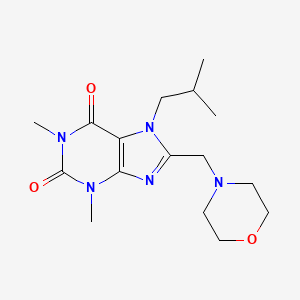
(3-Bromo-5-methylthiophen-2-yl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromo-5-methylthiophen-2-yl)trimethylsilane” is a chemical compound with the CAS Number: 80959-94-0 . It has a molecular weight of 249.25 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of this compound involves a reaction with diisopropylamine (DIPA) in anhydrous THF under argon . n-BuLi is added slowly at -30 to -40 C . After 30-60 min, the thiophene species is added in anhydrous THF at -70 C and the reaction is stirred for 1.5-2 h . Subsequently, the appropriate silyl chloride is added as a solution in anhydrous THF and the mixture is stirred at room temperature overnight .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The Inchi Code is 1S/C8H13BrSSi/c1-6-5-7 (9)8 (10-6)11 (2,3)4/h5H,1-4H3 .Physical And Chemical Properties Analysis
This compound is a liquid in its physical form . It has a molecular weight of 249.25 . It is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Heavy Grignard Reagents
In a study conducted by Koch et al. (2018), the application of trimethylsilyl derivatives, similar in structure to (3-Bromo-5-methylthiophen-2-yl)trimethylsilane, was demonstrated in the synthesis of heavy Grignard reagents. The research focused on the synthesis and isolation of thienylcalcium halide, a heavy Grignard reagent with a thienyl group, by reducing 2-iodo-5-methylthiophene with activated calcium in tetrahydrofuran (THF) (Koch, Sven, Görls, & Westerhausen, 2018).
Generation of Thiocarbonyl Ylides
Y. Terao and colleagues (1987) explored the thermolysis of bromo(trimethylsilyl)methyl trimethylsilylmethyl sulfide, leading to the generation of thiocarbonyl ylides. These ylides were then used in 1,3-cycloadditions, offering a novel method for synthesizing tetrahydrothiophenes. The study discusses the influence of the silyl group on the regio- and stereoselectivity in these cycloadditions (Terao, Aono, Imai, & Achiwa, 1987).
Cleavage Reactions of Fluoren-9-yltrimethylsilanes
Research by Eaborn, Sinnatambe, and Walton (1975) on the cleavage rates of substituted fluoren-9-yltrimethylsilanes in methanol-aqueous base provides insight into the reactivity of compounds similar to this compound. The study highlights the impact of various substituents on the reactivity and rates of cleavage, which is relevant for understanding the chemical behavior of similar organosilicon compounds (Eaborn, Sinnatambe, & Walton, 1975).
Formation of Silyl Heterocycles
Degl'innocenti et al. (2006) demonstrated the synthesis of 2-trimethylsilyl-substituted five-membered heterocycles through the reaction of bromo(methoxy)methyltrimethylsilane with various compounds, leading to the formation of several 2-silylated heterocycles. This process highlights the potential of trimethylsilyl groups in the formation of novel heterocyclic compounds (Degl'innocenti, Capperucci, Malesci, Acciai, & Castagnoli, 2006).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It can also cause specific target organ toxicity with a single exposure, with the respiratory system being a target organ .
Propriétés
IUPAC Name |
(3-bromo-5-methylthiophen-2-yl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrSSi/c1-6-5-7(9)8(10-6)11(2,3)4/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEYTRPBKLXCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)[Si](C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrSSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B3015361.png)


![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3015369.png)


![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3015373.png)





![3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3015383.png)
